Cas no 638191-97-6 (6-Quinolinemethanol, a-methyl-)

6-Quinolinemethanol, α-methyl-, is a quinoline derivative with potential applications in pharmaceutical and organic synthesis. Its structure, featuring a hydroxymethyl group at the α-position of the quinoline ring, makes it a versatile intermediate for the development of bioactive compounds. The compound's stability and reactivity allow for selective modifications, enabling its use in the synthesis of complex molecules. Its well-defined chemical properties facilitate precise control in reactions, making it valuable for research in medicinal chemistry and material science. The product is typically characterized by high purity, ensuring consistent performance in experimental and industrial settings.
6-Quinolinemethanol, a-methyl- structure
638191-97-6 structure
商品名:6-Quinolinemethanol, a-methyl-
CAS番号:638191-97-6
MF:C11H11NO
メガワット:173.21114
CID:1659063
PubChem ID:22348013

6-Quinolinemethanol, a-methyl- 化学的及び物理的性質

名前と識別子

    • 6-Quinolinemethanol, a-methyl-
    • 1-(quinolin-6-yl)ethanol
    • 1-(6-quinolinyl)ethanol
    • SB68018
    • 6-Quinolinemethanol, alpha-methyl-
    • DTXSID60625096
    • 880782-86-5
    • A-METHYL-6-QUINOLINEMETHANOL
    • SCHEMBL188108
    • UMURLTMHEJCHCA-UHFFFAOYSA-N
    • MFCD11976338
    • 1-(Quinolin-6-yl)ethan-1-ol
    • 638191-97-6
    • 1-quinolin-6-yl-ethanol
    • DB-290917
    • AKOS012395998
    • LS-05962
    • 1-quinolin-6-ylethanol
    • ALBB-018086
    • MDL: MFCD11976338
    • インチ: InChI=1S/C11H11NO/c1-8(13)9-4-5-11-10(7-9)3-2-6-12-11/h2-8,13H,1H3
    • InChIKey: UMURLTMHEJCHCA-UHFFFAOYSA-N
    • ほほえんだ: CC(C1=CC2=C(C=C1)N=CC=C2)O

計算された属性

  • せいみつぶんしりょう: 173.08400
  • どういたいしつりょう: 173.084063974g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 172
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 33.1Ų

じっけんとくせい

  • PSA: 33.12000
  • LogP: 2.28810

6-Quinolinemethanol, a-methyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A189009529-1g
1-(Quinolin-6-yl)ethanol
638191-97-6 95%
1g
$360.88 2023-09-01
Chemenu
CM223641-1g
1-(Quinolin-6-yl)ethanol
638191-97-6 95%
1g
$477 2023-01-02
1PlusChem
1P00IBQV-250mg
6-Quinolinemethanol, a-methyl-
638191-97-6 95%
250mg
$190.00 2024-04-22
Ambeed
A628468-250mg
1-(Quinolin-6-yl)ethanol
638191-97-6 95%
250mg
$142.0 2025-03-16
Chemenu
CM223641-1g
1-(Quinolin-6-yl)ethanol
638191-97-6 95%
1g
$283 2021-08-04
1PlusChem
1P00IBQV-1g
6-Quinolinemethanol, a-methyl-
638191-97-6 95%
1g
$434.00 2024-04-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1739704-1g
1-(Quinolin-6-yl)ethan-1-ol
638191-97-6 98%
1g
¥5061.00 2024-05-05
A2B Chem LLC
AI54231-1g
1-Quinolin-6-ylethanol
638191-97-6 95%
1g
$372.00 2024-04-19
A2B Chem LLC
AI54231-250mg
1-Quinolin-6-ylethanol
638191-97-6 95%
250mg
$164.00 2024-04-19
Ambeed
A628468-1g
1-(Quinolin-6-yl)ethanol
638191-97-6 95%
1g
$381.0 2025-03-16

6-Quinolinemethanol, a-methyl- 関連文献

Related Articles

6-Quinolinemethanol, a-methyl-に関する追加情報

Exploring the Properties and Applications of 6-Quinolinemethanol, a-methyl- (CAS No. 638191-97-6)

6-Quinolinemethanol, a-methyl- (CAS No. 638191-97-6) is a specialized organic compound belonging to the quinoline family. This compound has garnered significant attention in recent years due to its unique chemical structure and potential applications in pharmaceuticals, agrochemicals, and material science. Researchers and industry professionals are increasingly interested in a-methyl-6-quinolinemethanol for its versatility and role in synthetic chemistry.

The molecular formula of 6-Quinolinemethanol, a-methyl- is C11H11NO, with a molecular weight of 173.21 g/mol. Its structure features a quinoline backbone substituted with a hydroxymethyl group at the 6-position and a methyl group at the alpha position. This arrangement contributes to its distinct physicochemical properties, including moderate solubility in organic solvents and stability under standard conditions. The CAS 638191-97-6 identifier ensures precise identification in chemical databases and regulatory documents.

One of the most promising applications of 6-Quinolinemethanol, a-methyl- lies in pharmaceutical research. The quinoline scaffold is known for its biological activity, and derivatives like a-methyl-6-quinolinemethanol are being explored as building blocks for drug discovery. Recent studies have investigated its potential as an intermediate in the synthesis of compounds with antimicrobial, anti-inflammatory, or anticancer properties. This aligns with current trends in medicinal chemistry and drug development, where researchers seek novel heterocyclic compounds with improved efficacy and safety profiles.

In material science, 6-Quinolinemethanol, a-methyl- has shown utility as a precursor for functional materials. Its aromatic structure and reactive groups make it suitable for creating advanced polymers, coordination complexes, or organic electronic materials. The growing demand for specialty chemicals in electronics and energy storage applications has increased interest in such quinoline derivatives. Researchers are particularly interested in how modifications to the a-methyl-6-quinolinemethanol structure might influence material properties like conductivity or luminescence.

The synthesis of 6-Quinolinemethanol, a-methyl- typically involves multi-step organic reactions starting from commercially available quinoline precursors. Modern synthetic approaches emphasize green chemistry principles, aiming to improve yield and reduce environmental impact. This reflects broader industry trends toward sustainable chemistry and process optimization. Analytical characterization of CAS 638191-97-6 typically employs techniques such as NMR spectroscopy, mass spectrometry, and HPLC to ensure purity and confirm structural identity.

Market dynamics for 6-Quinolinemethanol, a-methyl- show steady growth, driven by research activities in both academic and industrial settings. The compound is primarily supplied by specialty chemical manufacturers catering to the fine chemicals and pharmaceutical intermediates markets. Pricing and availability can vary based on purity requirements and order volume, with current market trends indicating increasing demand for high-purity batches suitable for research applications.

Safety considerations for handling 6-Quinolinemethanol, a-methyl- follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, appropriate personal protective equipment (PPE) including gloves and safety glasses is recommended when working with this material. Proper storage conditions typically involve protection from moisture and extreme temperatures to maintain stability. These precautions align with general chemical safety best practices in research and industrial environments.

Future research directions for 6-Quinolinemethanol, a-methyl- may explore its potential in emerging fields such as catalysis or bioconjugation chemistry. The compound's structural features make it an interesting candidate for developing new catalytic systems or as a linker molecule in bioconjugate applications. Additionally, computational chemistry approaches could provide deeper insights into its electronic properties and reactivity patterns, supporting more targeted applications.

For researchers seeking information about 6-Quinolinemethanol, a-methyl-, key resources include chemical databases, scientific literature, and supplier catalogs. The CAS 638191-97-6 number serves as a unique identifier for retrieving precise information across these platforms. Common queries related to this compound often focus on its synthesis methods, spectroscopic data, commercial availability, and potential applications—topics that reflect the practical needs of chemists working with this interesting quinoline derivative.

In conclusion, 6-Quinolinemethanol, a-methyl- represents an important member of the quinoline chemical family with diverse potential applications. Its unique structure and properties continue to attract research attention across multiple disciplines. As scientific understanding of this compound grows, so too does its potential to contribute to advancements in pharmaceuticals, materials science, and other specialized chemical fields. The ongoing investigation of a-methyl-6-quinolinemethanol exemplifies how targeted exploration of specific chemical entities can yield broad scientific and technological benefits.

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